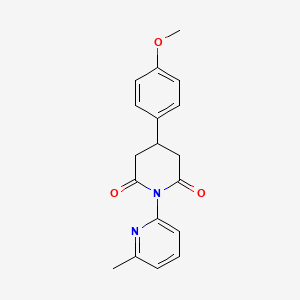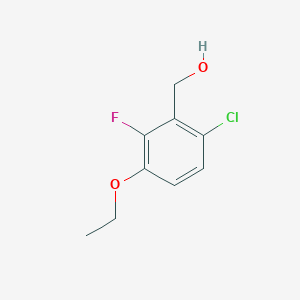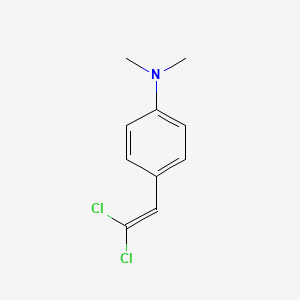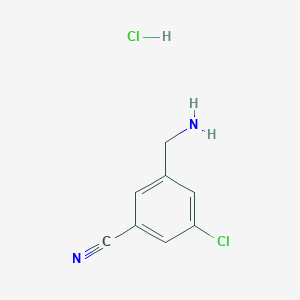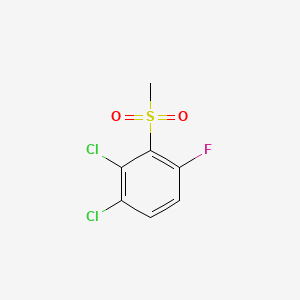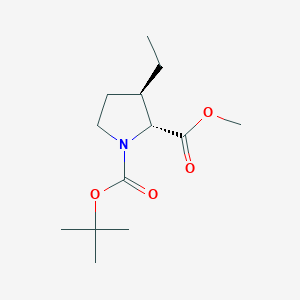
O1-tert-butyl O2-methyl (2R,3R)-3-ethylpyrrolidine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O1-tert-butyl O2-methyl (2R,3R)-3-ethylpyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structural features, including the presence of tert-butyl and methyl groups, as well as the ethyl substitution on the pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O1-tert-butyl O2-methyl (2R,3R)-3-ethylpyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The starting materials often include pyrrolidine derivatives, which undergo a series of reactions such as alkylation, esterification, and cyclization to form the desired compound. The reaction conditions may vary, but common reagents include strong bases, alkyl halides, and esterifying agents. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound with high purity. The industrial methods are designed to be cost-effective and scalable to meet the demands of various research and commercial applications.
化学反应分析
Types of Reactions
O1-tert-butyl O2-methyl (2R,3R)-3-ethylpyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
O1-tert-butyl O2-methyl (2R,3R)-3-ethylpyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of O1-tert-butyl O2-methyl (2R,3R)-3-ethylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- O1-tert-butyl O2-methyl (2R,3R)-3-fluoropyrrolidine-1,2-dicarboxylate
- O1-tert-butyl O2-methyl (2R,3R)-3-chloropyrrolidine-1,2-dicarboxylate
- O1-tert-butyl O2-methyl (2R,3R)-3-bromopyrrolidine-1,2-dicarboxylate
Uniqueness
O1-tert-butyl O2-methyl (2R,3R)-3-ethylpyrrolidine-1,2-dicarboxylate is unique due to its specific ethyl substitution on the pyrrolidine ring, which may confer distinct chemical and biological properties compared to its fluorinated, chlorinated, or brominated analogs. This uniqueness can be leveraged in various research and industrial applications to achieve specific outcomes.
属性
分子式 |
C13H23NO4 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC 名称 |
1-O-tert-butyl 2-O-methyl (2R,3R)-3-ethylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H23NO4/c1-6-9-7-8-14(10(9)11(15)17-5)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1 |
InChI 键 |
ZHUREJPADLSAJN-NXEZZACHSA-N |
手性 SMILES |
CC[C@@H]1CCN([C@H]1C(=O)OC)C(=O)OC(C)(C)C |
规范 SMILES |
CCC1CCN(C1C(=O)OC)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14019690.png)
![5,7-Dichloro-8-fluoro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14019695.png)
![N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid](/img/structure/B14019700.png)
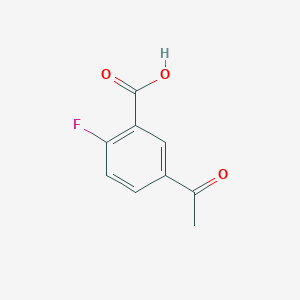


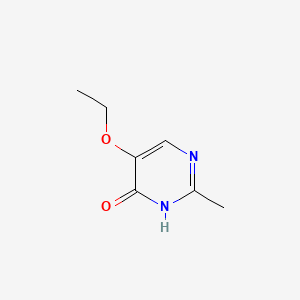
![tert-Butyl 6-(3-bromo-4-(5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14019727.png)
